molecular formula C25H23NP+ B11105045 (3-Aminobenzyl)(triphenyl)phosphonium

(3-Aminobenzyl)(triphenyl)phosphonium

Cat. No.: B11105045
M. Wt: 368.4 g/mol
InChI Key: DPKKOFAELAFRCH-UHFFFAOYSA-N
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Description

(3-Aminobenzyl)(triphenyl)phosphonium is an organophosphorus compound that features a phosphonium cation bonded to a 3-aminobenzyl group and three phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminobenzyl)(triphenyl)phosphonium typically involves the reaction of triphenylphosphine with a suitable benzyl halide derivative. One common method is the condensation of 4-hydroxy-3-formylcoumarin with 4-aminobenzyl(triphenyl)phosphonium bromide . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and may require heating to facilitate the formation of the phosphonium salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale preparations, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Aminobenzyl)(triphenyl)phosphonium can undergo various types of chemical reactions, including:

    Oxidation: The phosphonium group can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve the use of organic solvents and may require specific temperatures and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield triphenylphosphine oxide, while nucleophilic substitution can produce a variety of benzyl-substituted derivatives.

Mechanism of Action

The mechanism of action of (3-Aminobenzyl)(triphenyl)phosphonium involves its ability to interact with biological membranes, particularly mitochondrial membranes. The phosphonium cation facilitates the compound’s accumulation in mitochondria due to the negative membrane potential. Once inside the mitochondria, the compound can exert its effects by disrupting membrane integrity, uncoupling oxidative phosphorylation, or inhibiting specific enzymes involved in mitochondrial respiration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the amino group in the meta position, which can influence its reactivity and interactions with biological targets. This positional difference can lead to variations in the compound’s chemical behavior and biological activity compared to its analogs.

Properties

Molecular Formula

C25H23NP+

Molecular Weight

368.4 g/mol

IUPAC Name

(3-aminophenyl)methyl-triphenylphosphanium

InChI

InChI=1S/C25H23NP/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-19H,20,26H2/q+1

InChI Key

DPKKOFAELAFRCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)N)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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